molecular formula C4H7O6P B1218609 1-Hydroxycyclopropanecarboxylic acid phosphate CAS No. 78544-76-0

1-Hydroxycyclopropanecarboxylic acid phosphate

Cat. No.: B1218609
CAS No.: 78544-76-0
M. Wt: 182.07 g/mol
InChI Key: SCMOWVYOKVTMAY-UHFFFAOYSA-N
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Description

1-Hydroxycyclopropanecarboxylic acid phosphate is a chemical compound with the molecular formula C4H7O6P It is a derivative of cyclopropane, a three-membered ring structure, and contains both a hydroxyl group and a phosphate group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Hydroxycyclopropanecarboxylic acid phosphate can be synthesized through several methods. One common approach involves the reaction of cyclopropanecarboxylic acid with a phosphorylating agent such as phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) in the presence of a base like pyridine. The reaction typically occurs under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Hydroxycyclopropanecarboxylic acid phosphate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of cyclopropanecarboxylic acid phosphate.

    Reduction: The compound can be reduced to form cyclopropanemethanol phosphate.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Cyclopropanecarboxylic acid phosphate.

    Reduction: Cyclopropanemethanol phosphate.

    Substitution: Various substituted cyclopropanecarboxylic acid phosphates, depending on the substituent introduced.

Scientific Research Applications

1-Hydroxycyclopropanecarboxylic acid phosphate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential role in biochemical pathways and as a probe for investigating enzyme mechanisms.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.

    Industry: It is utilized in the development of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Hydroxycyclopropanecarboxylic acid phosphate involves its interaction with specific molecular targets and pathways. The hydroxyl and phosphate groups play crucial roles in its reactivity and binding affinity. The compound can act as an enzyme inhibitor or activator, depending on the context of its use. It may also participate in phosphorylation reactions, influencing cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

1-Hydroxycyclopropanecarboxylic acid phosphate can be compared with other similar compounds, such as:

    Cyclopropanecarboxylic acid: Lacks the hydroxyl and phosphate groups, resulting in different reactivity and applications.

    Cyclopropanemethanol phosphate: Contains a methanol group instead of a carboxylic acid group, leading to variations in chemical behavior and biological activity.

    Cyclopropanecarboxylic acid phosphate:

The uniqueness of this compound lies in its combination of a cyclopropane ring, hydroxyl group, and phosphate group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-phosphonooxycyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7O6P/c5-3(6)4(1-2-4)10-11(7,8)9/h1-2H2,(H,5,6)(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCMOWVYOKVTMAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(=O)O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30999837
Record name 1-(Phosphonooxy)cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30999837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78544-76-0
Record name 1-Hydroxycyclopropanecarboxylic acid phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078544760
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(Phosphonooxy)cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30999837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Hydroxycyclopropanecarboxylic acid phosphate
Reactant of Route 2
Reactant of Route 2
1-Hydroxycyclopropanecarboxylic acid phosphate
Reactant of Route 3
1-Hydroxycyclopropanecarboxylic acid phosphate
Reactant of Route 4
1-Hydroxycyclopropanecarboxylic acid phosphate
Reactant of Route 5
1-Hydroxycyclopropanecarboxylic acid phosphate
Reactant of Route 6
Reactant of Route 6
1-Hydroxycyclopropanecarboxylic acid phosphate
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Q & A

Q1: What is the significance of using a β-trimethylsilylethoxymethyl ester as a protecting group in this synthesis?

A1: While the abstract itself does not explicitly elaborate on the significance, we can infer that the use of a β-trimethylsilylethoxymethyl ester as a protecting group offers advantages in the synthesis of 1-hydroxycyclopropanecarboxylic acid phosphate []. Protecting groups are commonly used in organic synthesis to temporarily mask the reactivity of specific functional groups. In this case, the chosen protecting group likely allows for selective manipulation of other parts of the molecule during synthesis, ultimately facilitating the preparation of the desired this compound. The specific advantages of this particular protecting group, such as ease of introduction, stability under reaction conditions, and selective removal, would be detailed in the full research paper.

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